STIMA-1

Description

Properties

IUPAC Name |

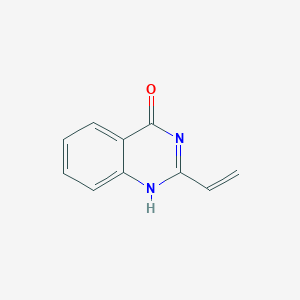

2-ethenyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHFWHQHIKFOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396625 | |

| Record name | 2-VINYL-4-QUINAZOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91634-12-7 | |

| Record name | 2-VINYL-4-QUINAZOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethenyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Mechanism of STIMA-1: A Potent Reactivator of Mutant p53

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature review indicates that STIMA-1 (SH Group-Targeting Compound That Induces Massive Apoptosis) is a small molecule that reactivates mutant p53. There is currently no scientific evidence to support the existence of a STING (Stimulator of Interferon Genes) agonist named this compound. This document focuses on the established mechanism of action of this compound as a mutant p53 reactivator.

Core Mechanism of Action

This compound is a cell-permeable styrylquinazoline derivative that selectively induces apoptosis in tumor cells harboring mutant p53.[1] Its primary mechanism of action involves the direct covalent modification of cysteine residues within the core domain of the mutant p53 protein.[2][3] This interaction is crucial for restoring the wild-type conformation of p53, thereby rescuing its tumor-suppressive functions, including DNA binding and transcriptional activation of target genes.[2][3][4]

The restoration of wild-type p53 function by this compound leads to the upregulation of key downstream targets such as p21, PUMA, and BAX.[2][3] This cascade of gene activation ultimately triggers a potent apoptotic response specifically in cancer cells expressing mutant p53.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from in vitro studies.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | p53 Status | IC50 (µM) | Reference |

| H1299-His175 | Mutant p53 (R175H) | 3.4 | [1] |

| Saos-2-His273 | Mutant p53 (R273H) | 4.9 | [1] |

| H1299 | p53-null | 9.6 | [1] |

| Saos-2 | p53-null | 11.4 | [1] |

| HCT116 | p53-null | 14.7 | [1] |

| HCT116 | Wild-type p53 | 13.2 | [1] |

| Human Diploid Fibroblasts (HDF) | Wild-type p53 | 20.3 | [1] |

Table 2: Effect of this compound on p53 DNA Binding Activity

| Cell Line | Treatment | Fold Increase in DNA Binding | Reference |

| H1299-His175 | 8 µM this compound (6h) | ~3-fold |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

WST-1 Cell Proliferation Assay

-

Objective: To determine the cytotoxic effect of this compound on different cell lines.

-

Methodology:

-

Cells were seeded at a density of 3,000 cells per well in 96-well plates and cultured overnight.

-

Cells were then treated with varying concentrations of this compound.

-

After the incubation period, the WST-1 proliferation reagent was added to each well.

-

The absorbance was measured at 450 nm to quantify the number of viable cells.

-

IC50 values were calculated from the dose-response curves.

-

Free Thiol Group Determination Assay

-

Objective: To assess the ability of this compound to bind to cysteine residues in mutant p53.

-

Methodology:

-

Recombinant GST-His175 mutant p53 was incubated with this compound or a vehicle control.

-

The treated protein was washed to remove unbound compound.

-

A reagent that reacts with free thiol groups to produce a colorimetric or fluorescent signal was added.

-

The signal was measured to quantify the number of remaining free thiol groups.

-

TransAM p53 DNA Binding Assay

-

Objective: To measure the effect of this compound on the DNA binding activity of mutant p53.

-

Methodology:

-

Nuclear extracts were prepared from cells treated with this compound or a vehicle control.

-

The extracts were added to a 96-well plate coated with an oligonucleotide containing a p53 consensus binding site.

-

A primary antibody specific for an epitope on p53 accessible only when it is bound to DNA was added.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) was then added.

-

A colorimetric substrate for HRP was added, and the absorbance was measured to quantify the amount of DNA-bound p53.

-

Western Blotting

-

Objective: To analyze the expression levels of p53 and its target proteins.

-

Methodology:

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against p53, p21, PUMA, or Bax.

-

After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualized Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound action in mutant p53-expressing tumor cells.

Caption: Experimental workflow for characterizing this compound's activity.

References

- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. STimulator of INterferon Genes Agonism Accelerates Antitumor Activity in Poorly Immunogenic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of STIM1 in Cancer Cell Apoptosis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Stromal Interaction Molecule 1 (STIM1) is a critical endoplasmic reticulum (ER) calcium (Ca²⁺) sensor that orchestrates store-operated Ca²⁺ entry (SOCE), a fundamental mechanism for Ca²⁺ signaling in eukaryotic cells.[1] While the role of STIM1-mediated SOCE in physiological processes is well-documented, its involvement in cancer progression reveals a complex and often contradictory role in programmed cell death, or apoptosis.[2] In some cancer types, STIM1 acts as a pro-survival factor, where its downregulation promotes apoptosis; in others, its expression sensitizes cells to apoptotic stimuli.[3][4] This guide provides an in-depth technical overview of the molecular mechanisms through which STIM1 influences apoptosis in cancer cells, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways.

The Core Mechanism: STIM1 and Store-Operated Calcium Entry (SOCE)

STIM1 is a single-pass transmembrane protein primarily located in the endoplasmic reticulum.[1] Its luminal N-terminus contains a Ca²⁺-binding EF-hand domain that functions as the sensor for ER Ca²⁺ levels.[1] The process of SOCE is initiated upon depletion of ER Ca²⁺ stores, typically triggered by signaling cascades that produce inositol 1,4,5-trisphosphate (IP₃).

The sequence of events is as follows:

-

ER Ca²⁺ Depletion: Signaling events deplete Ca²⁺ from the ER lumen.

-

STIM1 Sensing and Oligomerization: The decrease in luminal Ca²⁺ is sensed by the STIM1 EF-hand domain, leading to its conformational change and subsequent oligomerization.[2]

-

Translocation: Oligomerized STIM1 proteins translocate to ER-plasma membrane (PM) junctions.[1][2]

-

ORAI1 Activation: At these junctions, STIM1 directly interacts with and activates ORAI1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel.[2]

-

Ca²⁺ Influx: The activation of ORAI1 channels results in a sustained influx of extracellular Ca²⁺ into the cytosol, which replenishes ER stores and activates a wide array of downstream Ca²⁺-dependent signaling pathways.[2]

STIM1 as a Pro-Apoptotic Regulator

In certain cellular contexts, elevated STIM1 expression or activity can sensitize cancer cells to apoptosis. This is often linked to Ca²⁺ overload and the induction of ER stress.

-

Intestinal Epithelial Cells: Overexpression of STIM1 in intestinal epithelial cells leads to increased SOCE, which sensitizes the cells to apoptosis induced by factors like TNFα/CHX. This effect is mediated through the TRPC1 channel.[4]

-

ER Stress-Mediated Apoptosis: Sustained ER stress, which can be exacerbated by dysregulated Ca²⁺ homeostasis, activates the Unfolded Protein Response (UPR).[5] If the stress is prolonged, the UPR can switch from a pro-survival to a pro-apoptotic signal, often involving the activation of caspases and the mitochondrial apoptosis pathway.[5][6] In some models, reducing STIM1 expression can accelerate ER stress-related cell death.[2]

STIM1 as an Anti-Apoptotic Regulator

Conversely, STIM1 is frequently overexpressed in various cancers, where it promotes proliferation and confers resistance to apoptosis.[3] In these cases, silencing STIM1 is a strategy to induce cell death.

-

Colorectal Cancer (CRC): In CRC cell lines HCT116 and SW1116, STIM1 is overexpressed.[3] Knockdown of STIM1 using shRNA significantly inhibits cell proliferation and induces mitochondria-associated apoptosis.[3][7] This is characterized by the increased expression of pro-apoptotic proteins Bad and Bax, and subsequent cleavage of Poly(ADP-ribose) polymerase (PARP).[3][7]

-

Hypopharyngeal Carcinoma: Silencing STIM1 in the FaDu cell line inhibits tumor growth and promotes apoptosis.[8]

-

Acute Myeloblastic Leukemia (AML): In the THP-1 AML cell line, STIM1 knockdown leads to the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein BCL2, tipping the balance towards cell death.[9] This effect was associated with the inactivation of the pro-survival AKT signaling pathway.[9]

-

Prostate Cancer: Downregulation of STIM1-ORAI1-mediated SOCE has been shown to contribute to increased resistance to apoptosis in prostate cancer cells.[3]

Quantitative Data on STIM1-Mediated Apoptosis

The following tables summarize key quantitative findings from studies investigating the role of STIM1 in apoptosis.

Table 1: Effect of STIM1 Modulation on Apoptosis Rates

| Cancer/Cell Type | STIM1 Modulation | Assay Method | Result | Reference |

|---|---|---|---|---|

| SW1116 (Colorectal) | shRNA Knockdown | Annexin V/7-AAD | Early apoptotic cells increased from 2.70% to 18.00% | [3] |

| SW1116 (Colorectal) | shRNA Knockdown | Annexin V/7-AAD | Late apoptotic cells increased from 17.36% to 39.72% | [3] |

| H9C2 (Cardiomyocyte) | siRNA Knockdown | TUNEL Assay | Apoptosis index decreased from 25.94% to 11.55% | [10] |

| H9C2 (Cardiomyocyte) | siRNA Knockdown | Annexin V/PI | Apoptosis rate decreased from 34.86% to ~15% (visual est.) | [10] |

*Note: H9C2 is a non-cancer cell line, but the data demonstrates a clear quantitative effect of STIM1 on apoptosis.

Table 2: Changes in Gene and Protein Expression

| Cell Type | STIM1 Modulation | Target Gene/Protein | Method | Fold/Percent Change | Reference |

|---|---|---|---|---|---|

| IEC-6 (Intestinal) | Stable Overexpression | STIM1 Protein | Western Blot | ~5-fold increase | [4] |

| IEC-6 (Intestinal) | Stable Overexpression | Ca²⁺ Influx | Fura-2 Imaging | ~2-fold increase | [4] |

| THP-1 (AML) | siRNA Knockdown | AKT Protein | Not Specified | 71% downregulation | [9] |

| THP-1 (AML) | siRNA Knockdown | BAX Gene | Not Specified | Significant upregulation | [9] |

| THP-1 (AML) | siRNA Knockdown | BCL2 Gene | Not Specified | Significant downregulation | [9] |

| SW1116 (Colorectal) | shRNA Knockdown | Bad & Bax mRNA | RT-qPCR | Significant increase (P<0.01 & P<0.001) |[3] |

Key Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for core experiments cited in this guide.

Lentiviral shRNA Knockdown of STIM1 in CRC Cells

-

Objective: To stably suppress the expression of STIM1 in colorectal cancer cell lines (e.g., HCT116, SW1116).

-

Protocol:

-

Vector Construction: Small hairpin RNA (shRNA) sequences targeting human STIM1 are designed and cloned into a lentiviral vector (e.g., pLKO.1). A non-targeting shRNA sequence is used as a control (shCon). Vectors typically co-express a fluorescent marker like GFP to monitor infection efficiency.[3]

-

Lentivirus Production: The shRNA-containing plasmids are co-transfected with packaging plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line like HEK293T using a transfection reagent.

-

Virus Harvest and Titration: Viral supernatants are collected 48-72 hours post-transfection, filtered, and concentrated. The viral titer is determined.

-

Transduction: CRC cells are seeded and infected with the lentiviral particles at a determined multiplicity of infection (MOI) in the presence of polybrene (e.g., 8 µg/mL) to enhance efficiency.

-

Selection and Verification: 48-72 hours post-infection, cells are selected with an appropriate antibiotic (e.g., puromycin). Knockdown efficiency is confirmed at both the mRNA level by RT-qPCR and the protein level by Western blot analysis.[3]

-

Analysis of Apoptosis by Flow Cytometry

-

Objective: To quantify the percentage of cells undergoing early and late apoptosis.

-

Protocol:

-

Cell Preparation: Control and STIM1-knockdown cells are harvested by trypsinization and washed with cold 1X PBS.

-

Staining: Cells are resuspended in 1X Annexin-binding buffer. Annexin V-FITC (or another fluorophore) and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) are added according to the manufacturer's kit instructions.[3]

-

Incubation: The cell suspension is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Samples are analyzed on a flow cytometer.

-

Data Analysis: The percentage of cells in each quadrant is quantified using appropriate software (e.g., FlowJo).

-

Western Blot Analysis of Apoptotic Proteins

-

Objective: To detect changes in the expression levels of key apoptosis-related proteins.

-

Protocol:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., STIM1, Bad, Bax, cleaved PARP, Caspase-3) and a loading control (e.g., β-actin, GAPDH).[3][4]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[11] Band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

The role of STIM1 in cancer cell apoptosis is highly context-dependent, acting as both a promoter and an inhibitor of cell death.[12] In cancers like colorectal and hypopharyngeal carcinoma, STIM1 promotes survival, and its inhibition represents a viable therapeutic strategy to induce apoptosis.[7][8] In other contexts, STIM1-mediated Ca²⁺ signaling is a necessary component of the apoptotic response.[4] This duality underscores the importance of characterizing the specific STIM1-dependent signaling networks within each cancer type.

Future research should focus on:

-

Elucidating Downstream Pathways: Identifying the specific Ca²⁺-dependent enzymes, transcription factors, and signaling cascades that link STIM1 to the apoptotic machinery in different cancers.

-

In Vivo Studies: Validating the therapeutic potential of targeting STIM1 in preclinical animal models to understand its effect on tumor growth, metastasis, and the tumor microenvironment.[7]

-

Development of Specific Inhibitors: Designing and testing more specific pharmacological inhibitors of the STIM1-ORAI1 interaction to minimize off-target effects and enhance therapeutic efficacy.

Understanding the precise mechanisms by which STIM1 governs apoptotic fate will be crucial for the development of novel and targeted anti-cancer therapies.

References

- 1. Role of STIM1 in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STIM1 in tumor cell death: angel or devil? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Induced Expression of STIM1 Sensitizes Intestinal Epithelial Cells to Apoptosis by Modulating Store-Operated Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ER stress induced apoptosis and inflammation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knockdown of stromal interaction molecule 1 inhibits proliferation of colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stromal interaction molecule 1 (STIM1) silencing inhibits tumor growth and promotes cell cycle arrest and apoptosis in hypopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Knockdown of Stromal Interaction Molecule 1 (STIM1) Suppresses Acute Myeloblastic Leukemia-M5 Cell Line Survival Through Inhibition of Reactive Oxygen Species Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of Stim1 reduced intracellular calcium concentration and attenuated hypoxia/reoxygenation induced apoptosis in H9C2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. STIM2 is involved in the regulation of apoptosis and the cell cycle in normal and malignant monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STIM1 in tumor cell death: angel or devil? - PubMed [pubmed.ncbi.nlm.nih.gov]

STIMA-1's Therapeutic Intervention in the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of STIMA-1, a small molecule compound, on the p53 signaling pathway. The focus is on its potential as a therapeutic agent for cancers harboring mutant p53. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the compound's interaction with the p53 pathway.

Core Mechanism of Action

This compound is a low molecular weight compound that has demonstrated the ability to reactivate mutant p53, a protein frequently implicated in human cancers.[1][2] In normal cellular processes, wild-type p53 acts as a tumor suppressor by regulating the cell cycle and inducing apoptosis in response to cellular stress.[3] However, mutations in the p53 gene can lead to the expression of a dysfunctional protein that is unable to perform these critical functions, contributing to tumor progression.[1]

This compound has been shown to stimulate the DNA binding of mutant p53 in vitro, leading to the induction of p53 target gene expression and subsequent apoptosis in tumor cells that express mutant p53.[1][2] This reactivation of mutant p53's transcriptional capabilities is a promising strategy for cancer therapy.

Quantitative Analysis of this compound's Effects

The efficacy of this compound has been quantified in several key experiments. The following tables summarize the compound's impact on cell viability, apoptosis induction, and DNA binding activity.

Table 1: IC50 Values of this compound in Human Cell Lines

| Cell Line | p53 Status | IC50 (µM) |

| H1299-His175 | Mutant p53 | 3.4 |

| Saos-2-His273 | Mutant p53 | 4.9 |

| H1299 | p53 Null | 9.6 |

| Saos-2 | p53 Null | 11.4 |

| Human Diploid Fibroblasts | Wild-type p53 | 20.3 |

Data sourced from Zache et al., 2008.[1]

Table 2: Caspase Activation Induced by this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Active Caspase-Positive Cells (Mean ± SE) |

| H1299-His175 | 15 | 48 | 63.3 ± 25.5 |

| H1299 | 15 | 48 | 22.3 ± 11.9 |

| Saos-2-His273 | 25 | 48 | 31.1 ± 8.6 |

| Saos-2 | 25 | 48 | 13.1 ± 1.3 |

| Saos-2-His273 | 15 | Not Specified | 43.2 |

| Saos-2-His273 (Doxycycline-treated) | 15 | Not Specified | 20.3 |

Data sourced from Zache et al., 2008.[1]

Table 3: Effect of this compound on Mutant p53 DNA Binding

| Cell Line | Treatment | p53 DNA Binding Activity (%) | Fold Increase |

| H1299-His175 | Untreated | 32.9 ± 16 | - |

| H1299-His175 | 8 µM this compound (6h) | ~98.7 | ~3-fold |

| H1299 | Untreated | 3.6 ± 2.5 | - |

| MCF7 (Positive Control) | H2O2 | 100 | - |

Data sourced from Zache et al., 2008.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its activity.

Caption: Proposed mechanism of this compound action on the p53 signaling pathway.

Caption: General experimental workflow for evaluating this compound's activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis.

Cell Proliferation Assay (WST-1)

-

Objective: To determine the effect of this compound on the growth of human tumor cell lines and normal diploid fibroblasts.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with varying concentrations of this compound (ranging from 0 to 100 µM).

-

The cells were incubated for 96 hours.

-

Cell proliferation was assessed using the WST-1 assay, which measures the metabolic activity of viable cells.

-

The absorbance was measured to quantify cell proliferation, and IC50 values were calculated.

-

Caspase Activation Assay (FACS Analysis)

-

Objective: To quantify the induction of apoptosis by this compound through the measurement of active caspases.

-

Procedure:

-

Cells were treated with specified concentrations of this compound for 48 hours.

-

Caspase activation was detected using the CaspaTag™ Pan-Caspase In Situ Assay Kit.

-

The percentage of cells with active caspases was quantified by Fluorescence-Activated Cell Sorting (FACS) analysis.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of p53 target proteins.

-

Procedure:

-

H1299-His175 and parental H1299 cells were treated with this compound.

-

Cell lysates were collected at 8 and 24 hours post-treatment.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with primary antibodies specific for p21, PUMA, and Bax.

-

Protein bands were visualized using a secondary antibody conjugated to a detectable enzyme.

-

p53 DNA Binding Assay (TransAM™)

-

Objective: To assess the ability of this compound to restore DNA binding activity to mutant p53.

-

Procedure:

-

H1299-His175 cells were treated with 8 µM this compound for 6 hours.

-

Nuclear extracts were prepared from the treated cells.

-

The TransAM™ p53 Transcription Factor Assay Kit was used to measure the amount of p53 bound to its consensus DNA sequence immobilized on a plate.

-

Wild-type p53-expressing MCF7 cells treated with H2O2 were used as a positive control, and untreated p53 null H1299 cells served as a negative control.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent by reactivating mutant p53. The compound induces a mutant p53-dependent cellular response, including the upregulation of key p53 target genes such as p21, PUMA, and Bax, leading to cell cycle arrest and apoptosis in cancer cells.[1] The preferential targeting of mutant p53-expressing cells, as indicated by the lower IC50 values compared to p53 null and normal cells, underscores its potential for selective cancer therapy.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in the treatment of cancers harboring p53 mutations.

References

An In-depth Technical Guide on the Discovery and Development of STIMA-1 for Cancer Therapy

Foreword: This document provides a comprehensive technical overview of the small molecule STIMA-1, a compound identified for its potential in cancer therapy through the reactivation of mutant p53. The information presented herein is primarily derived from the seminal work of Zache et al. (2008), which remains the foundational and most detailed public record of this compound's discovery and preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the p53-targeting class of anti-cancer agents.

Introduction: The Rationale for Targeting Mutant p53

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, earning it the moniker "guardian of the genome".[1] Inactivation of the p53 pathway is a hallmark of many human cancers, with mutations in the TP53 gene being the most frequent genetic alteration.[1] These mutations often lead to the expression of a full-length, but functionally impaired, mutant p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic activities. The high prevalence of p53 mutations in cancer makes the restoration of wild-type p53 function in tumor cells an attractive therapeutic strategy.[1]

This compound (SH group Targeting and Induction of Massive Apoptosis) emerged from efforts to identify small molecules capable of reactivating mutant p53.[1] It is a low molecular weight compound with some structural similarities to another previously identified p53-reactivating molecule, CP-31398.[1][2] Preclinical studies have demonstrated that this compound can selectively induce apoptosis in human tumor cells expressing mutant p53, suggesting a targeted therapeutic approach.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Growth Suppression by this compound (IC50 Values)

| Cell Line | p53 Status | IC50 (µM) |

| H1299-His175 | Mutant p53 (His175) | 3.4 |

| Saos-2-His273 | Mutant p53 (His273) | 4.9 |

| H1299 | p53 null | 9.6 |

| Saos-2 | p53 null | 11.4 |

| Human Diploid Fibroblasts (HDF) | Wild-type p53 | 20.3 |

Data extracted from WST-1 proliferation assays performed after 96 hours of this compound treatment.[1]

Table 2: this compound-Induced Apoptosis in Saos-2-His273 Cells

| Treatment Condition | % of Cells in Sub-G1 Phase |

| No Doxycycline (mutant p53 expressed) | 96.6% |

| With Doxycycline (mutant p53 expression off) | 46.0% |

Data from FACS analysis of Saos-2-His273 cells treated with 15µM this compound for 96 hours.[1]

Table 3: Caspase Activation Induced by this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Active Caspase-Positive Cells |

| H1299-His175 | 15 | 48 | 63.3 ± 25.5 |

| H1299 | 15 | 48 | 22.3 ± 11.9 |

| Saos-2-His273 | 25 | 48 | 31.1 ± 8.6 |

| Saos-2 | 25 | 48 | 13.1 ± 1.3 |

Data from CaspaTag caspase activation assays.[1]

Table 4: Effect of this compound on Mutant p53 DNA Binding

| Cell Line | Treatment | Relative p53 DNA Binding Activity (%) |

| MCF7 (positive control) | H2O2 | 100 |

| H1299 (p53 null) | Untreated | 3.6 ± 2.5 |

| H1299-His175 | Untreated | 32.9 ± 16 |

| H1299-His175 | 8µM this compound (6h) | ~99 (3-fold increase) |

Data from TransAM DNA binding assay.[1]

Signaling Pathway and Mechanism of Action

This compound is proposed to function by reactivating mutant p53, thereby restoring its ability to induce apoptosis in cancer cells. The exact molecular mechanism involves the targeting of sulfhydryl (SH) groups on the mutant p53 protein.[1]

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the Zache et al. (2008) publication are provided below.

Cell Lines and Culture

Human tumor cell lines H1299 (p53-null non-small cell lung carcinoma) and Saos-2 (p53-null osteosarcoma), and their derivatives stably expressing mutant p53 (H1299-His175 and Saos-2-His273), were used. Normal human diploid fibroblasts (HDF) were also utilized. Cells were cultured in standard conditions (RPMI 1640 or McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

WST-1 Proliferation Assay

Caption: Workflow for the WST-1 cell proliferation assay.

Methodology:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with a range of this compound concentrations (0-100µM).

-

The plates were incubated for 96 hours.

-

WST-1 reagent was added to each well and incubated for 1-4 hours.

-

The absorbance was measured at 450 nm using a microplate reader.

-

IC50 values were calculated based on the dose-response curves.[1]

FACS Analysis of Apoptosis

Methodology:

-

Saos-2-His273 cells were treated with 15µM this compound for 96 hours. For the control group, mutant p53 expression was turned off by the addition of doxycycline.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol.

-

Cells were then treated with RNase A and stained with propidium iodide.

-

The DNA content of the cells was analyzed by flow cytometry (FACS).

-

The percentage of cells in the sub-G1 phase, indicative of apoptosis, was quantified.[1]

Caspase Activation Assay

Methodology:

-

Cells were treated with this compound for 48 hours.

-

The CaspaTag™ Pan-Caspase In Situ Assay Kit (Chemicon) was used to detect active caspases.

-

Briefly, a fluorochrome-labeled pan-caspase inhibitor (VAD-FMK) was added to the cell culture. The inhibitor binds covalently to active caspases.

-

After incubation, cells were washed and analyzed by flow cytometry to quantify the percentage of fluorescent (caspase-active) cells.[1]

p53 DNA Binding Assay

Caption: Workflow for the p53 DNA binding assay.

Methodology:

-

H1299-His175 cells were treated with 8µM this compound for 6 hours.

-

Nuclear extracts were prepared from the treated cells.

-

The TransAM™ p53 Transcription Factor Assay Kit (Active Motif) was used to quantify p53 DNA binding activity.

-

Nuclear extracts were incubated in a 96-well plate coated with an oligonucleotide containing the p53 consensus binding site.

-

A primary antibody specific for an epitope on p53 accessible only when it is bound to DNA was added.

-

An HRP-conjugated secondary antibody was then added, followed by a developing solution.

-

The absorbance was read at 450 nm, and the results were compared to a positive control (MCF7 cells treated with H2O2).[1]

In Vivo Studies and Development Challenges

Attempts to evaluate the in vivo efficacy of this compound were hindered by its poor solubility.[1] The compound was difficult to dissolve in phosphate-buffered saline (PBS) for intraperitoneal injections in mice at doses of 1 and 10 mg/kg.[1] When administered as a suspension, this compound did not show any effect on the growth of H1299-His175 human tumor xenografts, and no toxicity was observed.[1] It was hypothesized that the lack of in vivo activity was due to poor bioavailability resulting from its low solubility.[1] The authors of the primary study suggested that the incorporation of charged groups into the this compound molecular scaffold or improved pharmacological formulations could potentially overcome these limitations.[1]

Conclusion and Future Perspectives

This compound represents an important proof-of-concept for the therapeutic strategy of reactivating mutant p53 in cancer cells. The preclinical data clearly demonstrate its ability to selectively induce apoptosis in tumor cells harboring mutant p53 through the restoration of p53's transcriptional activity. However, the progression of this compound into further development has been hampered by significant challenges related to its physicochemical properties, particularly its poor solubility, which has limited its in vivo evaluation.

While this compound itself may not have advanced to clinical trials, the insights gained from its study have contributed to the broader understanding of how small molecules can be designed to target and reactivate mutant p53. The identification of this compound as a Michael acceptor that targets thiol groups on mutant p53 has provided valuable information for the design of other p53-reactivating compounds.[1] Future research in this area may focus on developing analogs of this compound with improved pharmacokinetic properties or on exploring novel delivery systems to enhance its bioavailability. The foundational work on this compound underscores both the promise and the challenges of developing drugs that target this critical tumor suppressor pathway.

References

STIMA-1: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

STIMA-1 (SH group Targeting and Induction of Massive Apoptosis-1), a low molecular weight compound identified as 2-vinylquinazolin-4(3H)-one, has emerged as a significant agent in cancer research.[1] Its primary mechanism of action involves the reactivation of mutant tumor suppressor protein p53, a critical regulator of cell growth and apoptosis that is frequently mutated in human cancers.[2][3] This technical guide provides a comprehensive overview of the chemical structure, biophysical and pharmacological properties, and the molecular mechanism of this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathway and experimental workflows are included to facilitate further research and development.

Chemical Structure and Properties

This compound is a quinazolinone derivative with the chemical formula C₁₀H₈N₂O.[4][5] Its structure features a vinyl group at the 2-position of the quinazolin-4(3H)-one core, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Systematic Name | 2-vinylquinazolin-4(3H)-one | [1] |

| Molecular Formula | C₁₀H₈N₂O | [4][5] |

| Molecular Weight | 172.18 g/mol | [4][5][6] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in DMSO | [4] |

| SMILES | C=CC1=NC2=CC=CC=C2C(=O)N1 | [4] |

| InChI Key | VCHFWHQHIKFOIC-UHFFFAOYSA-N | [4] |

Pharmacological Properties and Biological Activity

This compound selectively induces apoptosis in tumor cells harboring mutant p53.[2][3] Its efficacy is significantly higher in mutant p53-expressing cells compared to p53-null or wild-type p53-expressing cells.

Table 2: In Vitro Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Reference |

| H1299-His175 | Lung Carcinoma | Mutant (R175H) | 3.4 | [4] |

| Saos-2-His273 | Osteosarcoma | Mutant (R273H) | 4.9 | [4] |

| H1299 | Lung Carcinoma | Null | 9.6 | [4] |

| Saos-2 | Osteosarcoma | Null | 11.4 | [4] |

| HCT116 | Colon Carcinoma | Null | 14.7 | [4] |

| HCT116 | Colon Carcinoma | Wild-Type | 13.2 | [4] |

| HDF | Human Diploid Fibroblasts | Wild-Type | 20.3 | [4] |

Mechanism of Action: Reactivation of Mutant p53

The primary mechanism of this compound involves the covalent modification of mutant p53.[7] The vinyl group of this compound acts as a Michael acceptor, reacting with thiol groups of cysteine residues within the core domain of the mutant p53 protein.[7][8] This covalent adduction is believed to induce a conformational change in the mutant p53, restoring its wild-type-like structure and function.

This reactivation of mutant p53's DNA binding ability leads to the transcriptional upregulation of p53 target genes, including p21, PUMA, and BAX, which are key regulators of cell cycle arrest and apoptosis.[3][7] The induction of these pro-apoptotic proteins ultimately triggers programmed cell death in cancer cells.[2][3]

Experimental Protocols

Synthesis of this compound (2-vinylquinazolin-4(3H)-one)

The synthesis of this compound can be achieved through a multi-step process starting from anthranilic acid. The following is a generalized protocol based on reported syntheses of similar quinazolinone derivatives.[9]

-

Step 1: Acylation of Anthranilic Acid. Anthranilic acid is reacted with 3-chloropropionyl chloride in a suitable solvent (e.g., anhydrous THF or dioxane) in the presence of a base (e.g., triethylamine or pyridine) to yield 2-(3-chloropropionamido)benzoic acid.

-

Step 2: Cyclization. The intermediate is then cyclized to form the quinazolinone ring. This can be achieved by heating with acetic anhydride or by using a dehydrating agent like polyphosphoric acid.

-

Step 3: Dehydrohalogenation. The resulting 2-(2-chloroethyl)quinazolin-4(3H)-one is treated with a base, such as sodium hydroxide in ethanol, to induce dehydrohalogenation, forming the vinyl group and yielding this compound.[9]

-

Purification. The final product is purified by recrystallization or column chromatography.

Cell Viability and IC₅₀ Determination (WST-1 Assay)

The WST-1 assay is a colorimetric method to quantify cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

p53 DNA Binding Activity (TransAM Assay)

The TransAM assay is an ELISA-based method to measure the DNA binding activity of transcription factors, in this case, p53.

Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and untreated control cells using a nuclear extraction kit.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts.

-

Assay Procedure:

-

Add equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the p53 consensus binding site.

-

Incubate to allow p53 to bind to the oligonucleotide.

-

Wash the wells to remove non-specific binding.

-

Add a primary antibody specific for the activated form of p53.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a developing solution to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: The absorbance is directly proportional to the amount of p53 bound to the DNA.

Conclusion

This compound represents a promising therapeutic agent for cancers harboring mutant p53. Its ability to restore the tumor-suppressive function of mutant p53 through covalent modification provides a clear mechanism for its selective anti-cancer activity. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance this compound and similar compounds towards clinical applications. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies is warranted.

References

- 1. Mutant p53 targeting by the low molecular weight compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. materialneutral.info [materialneutral.info]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Molecular Targets of STIMA-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions and mechanisms of action of STIMA-1, a small molecule compound with potential applications in cancer therapy. Through a comprehensive review of existing literature, this document outlines the primary molecular target of this compound, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate these findings.

Core Molecular Target: Mutant p53 Protein

This compound's primary molecular target is the mutated tumor suppressor protein p53.[1][2][3][4] In numerous cancer cells, mutations in the TP53 gene lead to a dysfunctional p53 protein that has lost its tumor-suppressive capabilities and can even gain oncogenic functions. This compound has been identified as a promising agent that can reactivate these mutant p53 proteins.[1][3]

The proposed mechanism of action involves the covalent modification of free thiol groups within the DNA binding domain of the mutant p53 protein.[4][5] This modification is believed to restore a more wild-type-like conformation to the protein, thereby reinstating its ability to bind to DNA and transactivate its target genes.[2][4] This reactivation of mutant p53's function is a critical step in this compound's anti-cancer activity.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from key experiments investigating the efficacy and mechanism of this compound.

| Cell Line | Mutant p53 Status | This compound Concentration | Treatment Duration | Effect | Reference |

| Saos-2-His273 | His273 | 2µM | 96 hours | 41 ± 3.3% growth suppression | [2] |

| H1299-His175 | His175 | 2µM | 96 hours | 50.5 ± 0.6% growth suppression | [2] |

| H1299-His175 | His175 | 8µM | 6 hours | 3-fold increase in p53 DNA binding | [2] |

| Saos-2-His273 | His273 | 15mM | Not Specified | 43.2% active caspase-positive cells | [4] |

| Saos-2-His273 | His273 | 25mM | 48 hours | 31.1 ± 8.6% active caspase-positive cells | [4] |

| Saos-2 (p53 null) | Null | 25mM | 48 hours | 13.1 ± 1.3% active caspase-positive cells | [4] |

Signaling Pathway Modulation

This compound's reactivation of mutant p53 triggers a downstream signaling cascade that ultimately leads to apoptosis in cancer cells. By restoring the transcriptional activity of p53, this compound induces the expression of pro-apoptotic p53 target genes, including PUMA, Noxa, and Bax.[6] The upregulation of these proteins is a key driver of the apoptotic response observed in this compound-treated tumor cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

WST-1 Cell Growth Assay

This assay is used to assess the effect of this compound on cell proliferation.

-

Cell Seeding: Seed tumor cells (e.g., Saos-2-His273, H1299-His175, and their p53 null counterparts) in 96-well plates at a suitable density.

-

Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 2µM) or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 96 hours).

-

WST-1 Reagent Addition: Add WST-1 proliferation agent to each well according to the manufacturer's instructions.

-

Measurement: Incubate for a further 1-4 hours and then measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of growth suppression relative to the vehicle-treated control cells.

FACS Analysis for Apoptosis

Flow cytometry is employed to quantify the extent of apoptosis induced by this compound.

-

Cell Culture and Treatment: Culture cells (e.g., H1299-His175) and treat with this compound or a control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

FACS Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

-

Quantification: Determine the percentage of apoptotic cells in each treatment group.

Caspase Activation Assay

This assay measures the activity of caspases, key mediators of apoptosis.

-

Cell Lysis: Treat cells (e.g., Saos-2-His273) with this compound, then lyse the cells to release cellular contents.

-

Substrate Addition: Add a caspase-specific substrate conjugated to a fluorescent or colorimetric reporter to the cell lysates.

-

Incubation: Incubate the mixture to allow for caspase cleavage of the substrate.

-

Measurement: Measure the resulting fluorescent or colorimetric signal using a plate reader.

-

Data Interpretation: An increase in signal intensity corresponds to higher caspase activity, indicating apoptosis.

p53 DNA Binding Assay (TransAM Assay)

This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the DNA binding activity of p53.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells (e.g., H1299-His175) treated with this compound (e.g., 8µM for 6 hours).

-

Binding to Oligonucleotides: Add the nuclear extracts to a 96-well plate pre-coated with oligonucleotides containing a p53 consensus binding site.

-

Incubation and Washing: Incubate to allow p53 to bind to the oligonucleotides, then wash away unbound proteins.

-

Antibody Incubation: Add a primary antibody specific for an epitope on p53 that is accessible only when it is bound to DNA. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: Add a developing solution and measure the absorbance at 450 nm using an ELISA reader.

-

Analysis: Higher absorbance values indicate greater p53 DNA binding activity.

References

- 1. Mutant p53 targeting by the low molecular weight compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of STIM1 on Tumor Cell Proliferation and Viability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stromal Interaction Molecule 1 (STIM1) is a critical endoplasmic reticulum (ER) calcium (Ca²⁺) sensor that plays a central role in initiating store-operated Ca²⁺ entry (SOCE), a primary mechanism for Ca²⁺ influx in non-excitable cells. Emerging evidence has strongly implicated the dysregulation of STIM1 and SOCE in the pathogenesis of various cancers. This document provides a comprehensive technical overview of the multifaceted roles of STIM1 in modulating tumor cell proliferation and viability. We synthesize key findings on the signaling pathways governed by STIM1, present quantitative data from seminal studies, detail relevant experimental protocols, and visualize complex interactions to support advanced research and therapeutic development.

The Role of STIM1 in Tumor Cell Proliferation

STIM1-mediated Ca²⁺ signaling is a significant driver of tumor cell proliferation by influencing cell cycle progression. The aberrant expression of STIM1 has been observed in numerous cancer types, where it often correlates with enhanced proliferative capacity.

Key Signaling Pathways

STIM1 activation, triggered by ER Ca²⁺ store depletion, leads to its aggregation and translocation to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, initiating Ca²⁺ influx.[1][2] This elevation in intracellular Ca²⁺ concentration activates downstream effectors that drive cell cycle progression.

-

Calcineurin-NFAT Pathway: Increased intracellular Ca²⁺ activates the calmodulin/calcineurin pathway, leading to the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[3] In the nucleus, NFAT promotes the transcription of key cell cycle regulators, such as cyclins.

-

ERK and Akt Signaling: STIM1-mediated SOCE can also induce the activation of the ERK and Akt signaling pathways, which are central to cell survival and proliferation in various cancers, including melanoma and hepatocarcinoma.[4]

Caption: STIM1 activation and downstream signaling in tumor cell proliferation.

Impact on Cell Cycle Regulators

Silencing STIM1 expression has been shown to induce cell cycle arrest in multiple cancer cell lines. This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors like p21 and the downregulation of positive cell cycle regulators such as Cyclin D1, CDK4, and Cdc25C.[5][6][7]

Quantitative Data Summary: STIM1 and Proliferation

| Cancer Type | Cell Line(s) | STIM1 Manipulation | Key Proliferation-Related Findings | Reference(s) |

| Cervical Cancer | SiHa, CaSki | shRNA Knockdown | Inhibited proliferation; induced S and G2/M phase arrest; increased p21, decreased Cdc25C. | [5] |

| Glioblastoma | U251 | shRNA Knockdown | Suppressed cell growth in vitro and in vivo; induced G0/G1 phase arrest; decreased Cyclin D1 and CDK4, increased p21. | [6] |

| Breast Cancer | MDA-MB-231, MCF-7 | Overexpression | Increased cell proliferation and viability. | [8] |

| Non-Small-Cell Lung Cancer (NSCLC) | A549 | shRNA Knockdown | Inhibited proliferation and colony formation; induced G1 arrest; decreased Cyclin D1, increased p21. | [7][9] |

| Colorectal Cancer (CRC) | SW1116 | shRNA Knockdown | Suppressed cell proliferation and colony formation. | [10][11] |

The Role of STIM1 in Tumor Cell Viability and Apoptosis

STIM1's influence extends beyond proliferation to the critical regulation of cell survival and apoptosis. Its role can be context-dependent, acting as either a pro-survival or pro-apoptotic factor in different cancer types and under different conditions.[12][13]

Pro-Survival Mechanisms

In many cancers, elevated STIM1 expression and the resulting increase in SOCE contribute to a pro-survival state. This is often achieved through the activation of survival pathways like Akt, which can inhibit apoptotic machinery.[4] Downregulation of STIM1 has been shown to sensitize melanoma cells to apoptosis.[4]

Pro-Apoptotic Mechanisms

Conversely, STIM1 silencing can promote resistance to apoptosis in some contexts, such as in prostate cancer.[11] In colorectal cancer, however, knockdown of STIM1 was found to promote apoptosis by increasing the expression of pro-apoptotic proteins like Bax and cleaved PARP.[11] This suggests that the specific downstream consequences of STIM1 signaling are highly dependent on the cellular context and genetic background of the tumor.

Caption: Dual roles of STIM1 signaling in tumor cell viability.

Quantitative Data Summary: STIM1 and Viability/Apoptosis

| Cancer Type | Cell Line(s) | STIM1 Manipulation | Key Viability/Apoptosis Findings | Reference(s) |

| Colorectal Cancer (CRC) | SW1116 | shRNA Knockdown | Promoted early and late-stage apoptosis; increased Bax and cleaved PARP expression. | [11] |

| Prostate Cancer | LNCaP | SOCE Downregulation | Increased resistance to apoptosis. | [11] |

| Osteosarcoma | 143B, U2OS | siRNA Knockdown | Decreased cell viability and migration. | [3] |

| Hepatocarcinoma | - | STIM1 Suppression | Made cells more susceptible to apoptosis via Akt inactivation. | [4] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount. Below are methodologies for core assays used to investigate STIM1 function.

Gene Silencing using RNA Interference (RNAi)

This protocol outlines a general workflow for transiently or stably knocking down STIM1 expression.

Caption: General workflow for STIM1 knockdown experiments.

-

Method: Lentiviral vectors encoding short hairpin RNA (shRNA) or synthetic small interfering RNA (siRNA) targeting STIM1 are introduced into cancer cells.

-

Reagents:

-

STIM1-targeting siRNA/shRNA and non-targeting scramble control.

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX).

-

Opti-MEM™ Reduced Serum Medium.

-

-

Procedure (siRNA):

-

Seed cells to be 60-80% confluent at the time of transfection.

-

Dilute siRNA and transfection reagent separately in Opti-MEM™.

-

Combine diluted siRNA and reagent, incubate for 15-20 minutes to allow complex formation.

-

Add complexes to cells and incubate for 48-72 hours.

-

Harvest cells for validation (Western Blot, qPCR) and downstream functional assays.

-

Cell Proliferation (MTT) Assay

-

Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Seed STIM1-knockdown and control cells in a 96-well plate at a density of 2,000-5,000 cells/well.

-

At desired time points (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

-

Procedure:

-

Harvest ~1x10⁶ STIM1-knockdown and control cells.

-

Wash cells with cold PBS.

-

Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer.

-

Analyze immediately by flow cytometry.

-

Conclusion and Therapeutic Outlook

The body of evidence clearly establishes STIM1 as a significant regulator of tumor cell proliferation and viability. Its frequent overexpression in various cancers and its central role in activating Ca²⁺-dependent downstream pathways make it an attractive therapeutic target.[5] Strategies aimed at inhibiting STIM1 expression or blocking SOCE activity could offer a novel approach to cancer therapy, potentially by inducing cell cycle arrest and promoting apoptosis. Further research is warranted to elucidate the context-specific functions of STIM1 and to develop targeted inhibitors for clinical application.

References

- 1. STIM1 Overexpression Promotes Colorectal Cancer Progression, Cell Motility and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initial activation of STIM1, the regulator of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STIM1 expression is associated with osteosarcoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EMAN RESEARCH PUBLISHING |Full Text|Stromal Interaction Molecule-1 (STIM1): Orchestrating Calcium Signaling in Cancer and Hematologic Malignancies [publishing.emanresearch.org]

- 5. pnas.org [pnas.org]

- 6. Suppression of STIM1 inhibits human glioblastoma cell proliferation and induces G0/G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated expression of STIM1 is involved in lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STIM1 plays an important role in TGF-β-induced suppression of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knockdown of STIM1 expression inhibits non-small-cell lung cancer cell proliferation in vitro and in nude mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knockdown of stromal interaction molecule 1 inhibits proliferation of colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. STIM1 in tumor cell death: angel or devil? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STIM1 in tumor cell death: angel or devil? - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of STIMA-1: An In-Depth Technical Guide to its Preliminary In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the efficacy of STIMA-1, a small molecule compound identified as a potential therapeutic agent for cancers harboring mutant p53. The data presented herein is collated from foundational research, offering insights into its mechanism of action, cellular effects, and the experimental protocols utilized for its evaluation.

Core Findings: this compound Reactivates Mutant p53 Function

This compound has emerged as a promising compound due to its ability to reactivate mutant p53, a protein frequently implicated in human cancers.[1][2] In its mutated form, p53 not only loses its tumor-suppressive functions but can also gain oncogenic properties. This compound demonstrates a potential to reverse this by restoring the DNA binding capabilities of mutant p53, thereby inducing downstream pathways that lead to tumor cell apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro assays assessing the efficacy of this compound.

Table 1: IC50 Values of this compound in Human Cell Lines

| Cell Line | p53 Status | IC50 (µM) |

| H1299-His175 | Mutant p53 | 3.4 |

| Saos-2-His273 | Mutant p53 | 4.9 |

| H1299 | p53 Null | 9.6 |

| Saos-2 | p53 Null | 11.4 |

| Human Diploid Fibroblasts (HDF) | Wild-Type p53 | 20.3 |

Source: WST-1 assay results after 96 hours of treatment.[1]

Table 2: Effect of this compound on Mutant p53 DNA Binding

| Cell Line | Treatment | p53 DNA Binding Activity (%) | Fold Increase |

| MCF7 (Positive Control) | H2O2 | 100 | - |

| H1299 (p53 Null) | Untreated | 3.6 ± 2.5 | - |

| H1299-His175 | Untreated | 32.9 ± 16 | - |

| H1299-His175 | 8µM this compound (6h) | ~98.7 | ~3 |

Source: TransAM DNA binding assay.[1]

Table 3: Induction of Caspase Activation by this compound

| Cell Line | Treatment (48h) | % Active Caspase-Positive Cells |

| H1299-His175 | 15µM this compound | 63.3 ± 25.5 |

| H1299 | 15µM this compound | 22.3 ± 11.9 |

| Saos-2-His273 | 25µM this compound | 31.1 ± 8.6 |

| Saos-2 | 25µM this compound | 13.1 ± 1.3 |

Source: CaspaTag caspase activation assay.[1]

Table 4: Effect of this compound on Thiol Groups in Recombinant Mutant p53

| Treatment | % Free Thiol Groups |

| This compound | 2 ± 0.6 |

| MIRA-1 | 4.3 ± 0.2 |

| CP-31398 | 79 ± 2.4 |

Source: Assay measuring free thiol groups in recombinant GST-His175 mutant p53.[1]

Signaling Pathway and Mechanism of Action

This compound is proposed to function as a Michael acceptor, a chemical entity that can react with nucleophiles such as thiol groups on cysteine residues within the mutant p53 protein.[1] This interaction is believed to induce a conformational change in the mutant p53, restoring its ability to bind to DNA and activate downstream target genes involved in apoptosis.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Lines and Culture

Human tumor cell lines H1299 (p53-null) and Saos-2 (p53-null), and their derivatives stably expressing mutant p53 (H1299-His175 and Saos-2-His273), were used. Human diploid fibroblasts (HDF) were also utilized. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

WST-1 Growth Suppression Assay

The WST-1 assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound.

References

The Therapeutic Potential of STIMA-1 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular growth and division. In a significant portion of human cancers, the gene encoding p53 is mutated, leading to the production of a dysfunctional protein that not only loses its tumor-suppressive functions but can also acquire oncogenic properties. The reactivation of mutant p53 (mtp53) represents a promising therapeutic strategy in oncology. This technical guide provides an in-depth exploration of STIMA-1, a small molecule identified for its potential to reactivate mtp53. We will delve into its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols for assays used to characterize its activity. While this compound has demonstrated compelling in vitro efficacy, its progression has been hampered by formulation challenges, a critical consideration for future drug development efforts in this class of compounds.

Introduction: The Challenge of Targeting Mutant p53

The p53 protein, often termed the "guardian of the genome," plays a central role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Mutations in the TP53 gene are one of the most frequent genetic alterations in human cancers.[2] These mutations often result in the accumulation of a stable, full-length mutant p53 protein that has lost its wild-type tumor-suppressive functions.[3] Furthermore, many mtp53 proteins exert a dominant-negative effect over any remaining wild-type p53 and can gain new oncogenic functions, contributing to tumor progression and resistance to therapy.[2]

The high prevalence of p53 mutations in cancer makes it an attractive therapeutic target. One major strategy has been the development of small molecules that can restore the wild-type conformation and function to mtp53, thereby re-establishing the cell's natural tumor suppression mechanisms.[2][4] Several such compounds have been identified, including PRIMA-1 and its analog APR-246 (eprenetapopt), which has progressed to clinical trials.[2] this compound (SH group Targeting and Induction of Massive Apoptosis) is another such small molecule identified for its ability to reactivate mtp53.[5]

This compound: A Profile of a Mutant p53 Reactivator

This compound, with the chemical name 2-vinylquinazolin-4-(3H)-one, is a low molecular weight compound that shares some structural similarities with another mtp53-targeting molecule, CP-31398.[6] It was identified through a screening of 2-styrylquinazolin-4-(3H)-one derivatives for their ability to induce mtp53-dependent growth suppression.[6]

Mechanism of Action

This compound is proposed to function as a Michael acceptor, a chemical entity that can react with nucleophiles such as the thiol groups of cysteine residues in proteins.[6] This reactivity is believed to be central to its ability to reactivate mtp53. The proposed mechanism involves the covalent modification of thiol groups within the mtp53 protein, leading to a conformational change that restores its DNA-binding ability and transcriptional activity.[6] This reactivation of mtp53 triggers the expression of downstream target genes involved in apoptosis, such as Bax and PUMA, ultimately leading to cancer cell death.[6]

The following diagram illustrates the proposed signaling pathway of this compound in cancer cells expressing mutant p53.

Caption: Proposed signaling pathway of this compound in mutant p53-expressing cancer cells.

Preclinical Data for this compound

The preclinical evaluation of this compound has been primarily conducted in vitro, with data demonstrating its potency and selectivity for cancer cells harboring mtp53.

In Vitro Efficacy

This compound has been shown to suppress the growth of human cancer cell lines expressing mtp53 in a dose-dependent manner.[6] The compound is significantly more potent in cells expressing mtp53 compared to their p53-null counterparts.[6] Furthermore, this compound displays a favorable selectivity profile, being more cytotoxic to cancer cells than to normal human diploid fibroblasts.[6][5]

| Cell Line | p53 Status | This compound IC50 (µM) |

| H1299 | p53-null | 9.6 |

| H1299-His175 | Mutant p53 | 3.4 |

| Saos-2 | p53-null | 11.4 |

| Saos-2-His273 | Mutant p53 | 4.9 |

| Human Diploid Fibroblasts | Wild-type p53 | 20.3 |

| Table 1: In Vitro Growth Suppression by this compound. [6] |

Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of apoptosis.[6] Treatment of mtp53-expressing cancer cells with this compound leads to a significant increase in caspase activation and the sub-G1 cell fraction, both hallmarks of apoptosis.[6] This effect is dependent on the presence of mtp53, as downregulation of the mutant protein reduces the apoptotic response.[6]

| Cell Line | Treatment | % Active Caspase-Positive Cells |

| Saos-2-His273 | 15 µM this compound | 43.2 |

| Saos-2-His273 + Doxycycline | 15 µM this compound | 20.3 |

| Table 2: this compound Induced Caspase Activation. [6] |

Restoration of p53 Function

This compound has been demonstrated to restore the DNA-binding capacity of mtp53.[6] In H1299 cells engineered to express the His175 mtp53, treatment with this compound resulted in a threefold increase in p53 DNA binding activity.[6] This restoration of DNA binding leads to the transcriptional activation of p53 target genes, including p21, Bax, and PUMA.[6]

| Cell Line | Treatment | Relative p53 DNA Binding Activity (%) |

| H1299 | Untreated | 3.6 ± 2.5 |

| H1299-His175 | Untreated | 32.9 ± 16 |

| H1299-His175 | 8 µM this compound | ~98.7 (3-fold increase) |

| Table 3: this compound Enhances Mutant p53 DNA Binding. [6] |

In Vivo Studies

The in vivo evaluation of this compound has been limited due to its poor solubility.[6] In a xenograft model using H1299-His175 human tumor cells, intraperitoneal injections of a this compound suspension did not show any significant effect on tumor growth, nor was any toxicity observed.[6] This highlights a critical hurdle in the development of this compound and similar compounds, where promising in vitro activity does not translate to in vivo efficacy due to unfavorable pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Proliferation Assay (WST-1)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Caption: Workflow for the WST-1 cell proliferation assay.

-

Cell Seeding: Plate cells in a 96-well microplate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Add this compound at a range of concentrations to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Apoptosis Analysis by FACS

This method quantifies the percentage of apoptotic cells after treatment with this compound.

Caption: Workflow for apoptosis analysis by FACS.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them (e.g., with Triton X-100).[7]

-

Staining: Stain the cells with a fluorescently labeled antibody that specifically recognizes the active form of an apoptotic marker, such as cleaved caspase-3.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells positive for the apoptotic marker.

Western Blot Analysis

This technique is used to detect the expression levels of p53 target proteins.

-

Cell Lysis: Lyse this compound treated and untreated cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., p21, Bax, PUMA) and a loading control (e.g., β-actin).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

p53 DNA Binding Assay

This assay measures the ability of p53 to bind to its consensus DNA sequence.

-

Nuclear Extract Preparation: Prepare nuclear extracts from this compound treated and untreated cells.

-

Assay Plate Incubation: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the p53 consensus binding site.

-

p53 Binding: p53 in the nuclear extract binds to the oligonucleotide.

-

Primary Antibody Incubation: Add a primary antibody specific for p53.

-

Secondary Antibody Incubation: Add a secondary antibody conjugated to HRP.

-

Colorimetric Detection: Add a colorimetric HRP substrate and measure the absorbance. The intensity of the color is proportional to the amount of p53 bound to the DNA.

Future Perspectives and Conclusion

This compound demonstrates a compelling preclinical profile as a selective mtp53 reactivating agent. Its ability to induce apoptosis in cancer cells harboring mtp53 at concentrations that spare normal cells highlights the therapeutic potential of this strategy. However, the lack of in vivo efficacy due to poor solubility is a significant obstacle that has likely hindered its further development.

The story of this compound serves as a crucial case study for drug development professionals in the field of mtp53-targeted therapies. While the initial in vitro validation is a critical first step, it is imperative to address pharmacokinetic and formulation challenges early in the development pipeline. Future research in this area could focus on developing analogs of this compound with improved solubility and bioavailability, potentially through medicinal chemistry efforts to introduce ionizable groups or by employing novel drug delivery technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Breakthrough in cancer therapy: targeting mutant p53 with novel inhibitors shows promise | EurekAlert! [eurekalert.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers | MDPI [mdpi.com]

- 5. Mutant p53 targeting by the low molecular weight compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

STIMA-1 Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

STIMA-1 is a low molecular weight compound that has demonstrated significant potential in cancer therapy research.[1][2] It functions by reactivating mutant forms of the tumor suppressor protein p53, a key regulator of cell growth and apoptosis that is frequently mutated in human cancers.[1][2] By restoring the normal function of mutant p53, this compound can induce the expression of p53 target genes, leading to apoptosis in tumor cells.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action